molecular formula C7H11FO B8185170 4-Fluorocycloheptan-1-one

4-Fluorocycloheptan-1-one

Cat. No.: B8185170
M. Wt: 130.16 g/mol
InChI Key: BDNAROVCDHKYIH-UHFFFAOYSA-N
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Description

4-Fluorocycloheptan-1-one is an organic compound that belongs to the class of fluorinated cycloalkanones It is characterized by a seven-membered ring structure with a fluorine atom attached to the fourth carbon and a ketone functional group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorocycloheptan-1-one can be achieved through several methods. One common approach involves the fluorination of cycloheptanone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile or dichloromethane, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorocycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted cycloheptanones.

Scientific Research Applications

4-Fluorocycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluorocycloheptan-1-one involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ketone group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Fluorocyclohexanone: A six-membered ring analog with similar fluorination and ketone functional group.

    4-Fluorocyclopentanone: A five-membered ring analog with similar properties.

    Cycloheptanone: The non-fluorinated parent compound.

Uniqueness: 4-Fluorocycloheptan-1-one is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and five-membered analogs

Properties

IUPAC Name

4-fluorocycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-6-2-1-3-7(9)5-4-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNAROVCDHKYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(=O)C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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